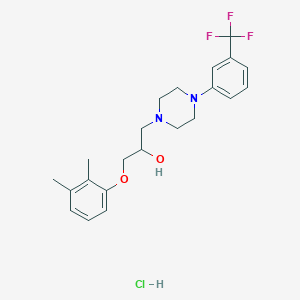

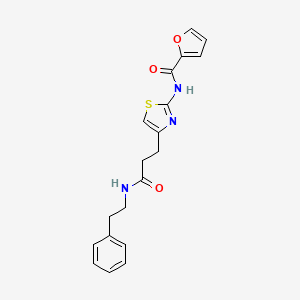

![molecular formula C21H17NO5S B2707680 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2097921-11-2](/img/structure/B2707680.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several interesting substructures, including furan, thiophene, and chromene rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Chromene is a heterocyclic compound that consists of a fused benzene and dihydrofuran ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiophene, and chromene rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and physical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromaticity and the presence of the various functional groups. For example, the compound might have a relatively high boiling point due to the presence of the aromatic rings .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Innovative chromene derivatives have been synthesized, showcasing the potential of these compounds in biological applications. For instance, some chromene derivatives containing the thiazolidin-4-one ring have been studied for their antibacterial activity against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. These studies highlight the antimicrobial potential of chromene derivatives in combating infections and diseases caused by these pathogens (Ramaganesh, Bodke, & Venkatesh, 2010).

Material Science Applications

Chromene derivatives have shown promising results in material science, particularly in the development of dye-sensitized solar cells. Phenothiazine derivatives with furan and thiophene linkers were synthesized and utilized in dye-sensitized solar cells, revealing an enhancement in solar energy-to-electricity conversion efficiency. Such findings indicate the potential of chromene derivatives in improving renewable energy technologies (Kim et al., 2011).

Antiviral Activities

The antiviral activities of furan-carboxamide derivatives, particularly against the lethal H5N1 influenza A virus, have been explored. Studies demonstrated that certain derivatives exhibit potent inhibitory effects on the virus, showcasing the potential of chromene-related compounds in developing new antiviral drugs (Yongshi et al., 2017).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of chromene derivatives has led to the development of new chemical reactions and methodologies. For example, the synthesis of thio- and furan-fused heterocycles from chromene derivatives has been reported, contributing to the field of heterocyclic chemistry by providing new routes to complex structures (Ergun et al., 2014).

Antimicrobial Properties

Further exploring the antimicrobial potential, certain chromene derivatives have been synthesized and tested against clinically isolated drug-resistant bacteria. These studies not only demonstrate the antimicrobial efficacy of these compounds but also offer insights into their mechanism of action through computational studies (Siddiqa et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide” contains a chromene moiety, which is a common structural element in many bioactive compounds . Chromenes have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Chromenes often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Chromenes have been found to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

Chromenes have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDBZRAJVXJPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

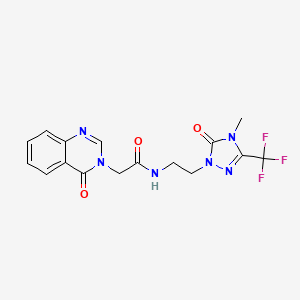

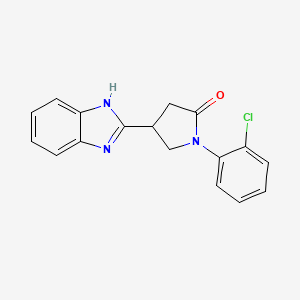

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)

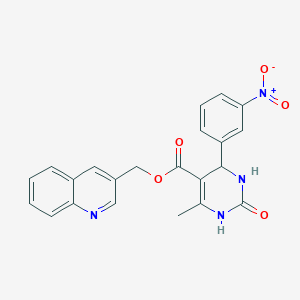

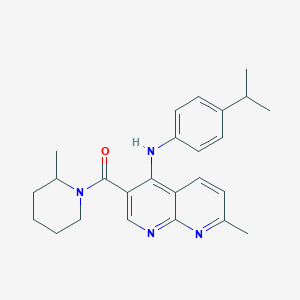

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)

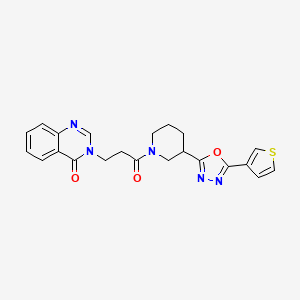

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)